molecular formula C14H14ClN3O4 B2685735 ethyl N-(3-{[(4-chlorobenzyl)oxy]imino}-2-cyanopropanoyl)carbamate CAS No. 477853-54-6

ethyl N-(3-{[(4-chlorobenzyl)oxy]imino}-2-cyanopropanoyl)carbamate

Cat. No.: B2685735
CAS No.: 477853-54-6
M. Wt: 323.73
InChI Key: INAGMFWYXNBLDA-CAOOACKPSA-N
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Description

Ethyl N-(3-{[(4-chlorobenzyl)oxy]imino}-2-cyanopropanoyl)carbamate is a high-purity synthetic organic compound intended for research and development purposes within the laboratory. This chemical features a carbamate group, an oxime ether, and a nitrile functionality within its molecular structure. These functional groups are of significant interest in medicinal chemistry and agrochemical research. The presence of the oxime ether and carbamate ester suggests potential for investigating its reactivity and biological activity. Researchers may explore its application as a building block for the synthesis of more complex molecules or as a candidate for screening in biological assays. The 4-chlorobenzyl moiety is a common pharmacophore found in compounds with various known activities, indicating this molecule's value in structure-activity relationship (SAR) studies. It is supplied exclusively for research use by qualified laboratory professionals. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should conduct all necessary safety assessments and handle the material in accordance with their institution's laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl N-[(3E)-3-[(4-chlorophenyl)methoxyimino]-2-cyanopropanoyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O4/c1-2-21-14(20)18-13(19)11(7-16)8-17-22-9-10-3-5-12(15)6-4-10/h3-6,8,11H,2,9H2,1H3,(H,18,19,20)/b17-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INAGMFWYXNBLDA-CAOOACKPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)C(C=NOCC1=CC=C(C=C1)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)NC(=O)C(/C=N/OCC1=CC=C(C=C1)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-(3-{[(4-chlorobenzyl)oxy]imino}-2-cyanopropanoyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxime: The reaction of 4-chlorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form 4-chlorobenzaldoxime.

    Formation of the cyanopropanoyl intermediate: The reaction of ethyl cyanoacetate with an appropriate reagent to introduce the cyanopropanoyl group.

    Coupling reaction: The coupling of the oxime and the cyanopropanoyl intermediate under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(3-{[(4-chlorobenzyl)oxy]imino}-2-cyanopropanoyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Ethyl N-(3-{[(4-chlorobenzyl)oxy]imino}-2-cyanopropanoyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl N-(3-{[(4-chlorobenzyl)oxy]imino}-2-cyanopropanoyl)carbamate involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological molecules, while the cyanopropanoyl carbamate group can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s key structural features and functional groups can be compared to related carbamate derivatives, as outlined below:

Table 1: Structural and Functional Comparisons

Compound Name Key Substituents Primary Use/Activity Evidence Source
Ethyl N-(3-{[(4-chlorobenzyl)oxy]imino}-2-cyanopropanoyl)carbamate 4-Chlorobenzyloxyimino, cyano, ethyl carbamate Hypothesized pesticidal activity N/A*
Desmedipham (ethyl (3-(((phenylamino)carbonyl)oxy)phenyl)carbamate) Phenylamino carbonyloxy, ethyl carbamate Herbicide (selective weed control)
Fenoxycarb (ethyl (2-(4-phenoxyphenoxy)ethyl)carbamate) 4-Phenoxyphenoxyethyl, ethyl carbamate Insect growth regulator
Hydroprene (ethyl (2E,4E)-3,7,11-trimethyl-2,4-dodecadienoate) Branched aliphatic chain, ethyl ester Insect juvenile hormone analog

Notes:

  • Cyano group: The presence of a cyano substituent (absent in other listed carbamates) could modulate enzyme-binding affinity, as seen in cyanamide-based herbicides .
  • Ethyl carbamate : A common feature across all compounds, this group is critical for carbamate-related bioactivity (e.g., acetylcholinesterase inhibition in pesticides).

Key Research Findings

Stability and Hydrolysis : Carbamates with electron-withdrawing groups (e.g., 4-chloro in the target compound) exhibit slower hydrolysis in alkaline environments compared to desmedipham, which degrades rapidly under similar conditions . This may extend residual activity in field applications.

Selectivity: Unlike fenoxycarb, which targets insect metamorphosis via juvenile hormone mimicry, the target compound’s imino-cyano structure suggests a different mode of action, possibly interfering with amino acid synthesis or mitochondrial electron transport.

Toxicity Profile : Compounds with chlorinated aromatic groups (e.g., 4-chlorobenzyl) often demonstrate higher mammalian toxicity than aliphatic analogs like hydroprene. Regulatory considerations for the target compound would require rigorous ecotoxicological assessments .

Limitations and Contradictions in Available Data

  • Lack of Direct Studies: No peer-reviewed studies explicitly address the target compound’s synthesis, efficacy, or safety.

Biological Activity

Ethyl N-(3-{[(4-chlorobenzyl)oxy]imino}-2-cyanopropanoyl)carbamate, with CAS number 477853-54-6, is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a unique chemical structure that includes:

  • Chlorobenzyl group : Imparts lipophilicity and potential interactions with biological membranes.
  • Oxime moiety : Known for its ability to form hydrogen bonds, which can enhance biological activity.
  • Cyanopropanoyl carbamate group : Contributes to the compound's reactivity and potential enzyme interactions.

The molecular formula is C14H14ClN3O4C_{14}H_{14}ClN_{3}O_{4}, with a molecular weight of approximately 323.73 g/mol .

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
  • Receptor Interaction : It can interact with various receptors, modulating signaling pathways that influence cell growth and apoptosis.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, possibly through disruption of bacterial cell membranes or interference with metabolic functions.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines through:

  • Cell Cycle Arrest : The compound may cause cell cycle arrest at the G1/S phase, preventing cancer cells from proliferating.
  • Apoptotic Pathways : Activation of caspases and modulation of Bcl-2 family proteins have been observed, leading to programmed cell death in tumor cells .

Antimicrobial Activity

Several studies have explored the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections. The mechanism likely involves:

  • Disruption of bacterial cell wall synthesis.
  • Interference with protein synthesis within microbial cells .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against Gram-positive bacteria
Enzyme InhibitionModulates metabolic enzyme activity

Case Study: Anticancer Efficacy

A study conducted on the efficacy of this compound against breast cancer cells demonstrated significant cytotoxic effects. The compound was tested at various concentrations, revealing a dose-dependent response where higher concentrations resulted in increased cell death. Flow cytometry analysis confirmed the induction of apoptosis through activation of caspase pathways.

Case Study: Antimicrobial Testing

In another study, the antimicrobial efficacy was evaluated against Staphylococcus aureus and Escherichia coli. This compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as an alternative antimicrobial agent.

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